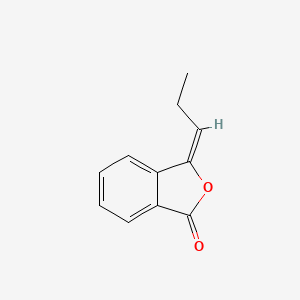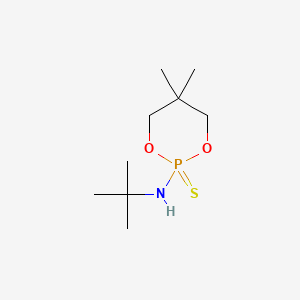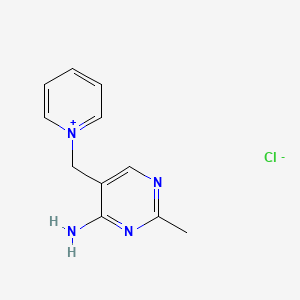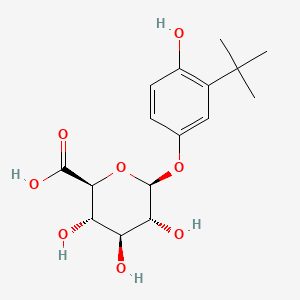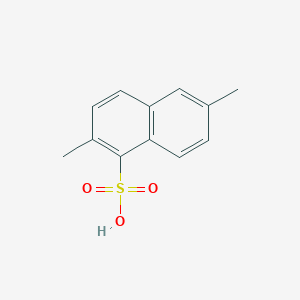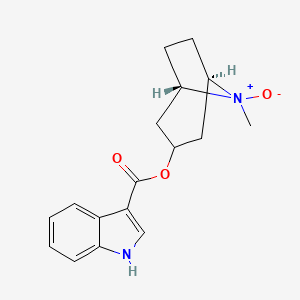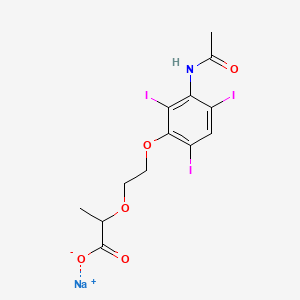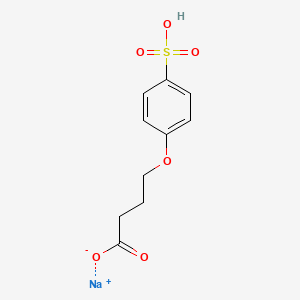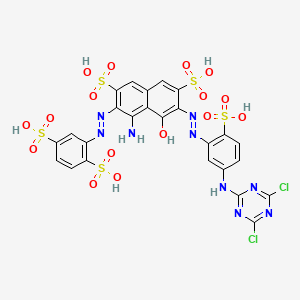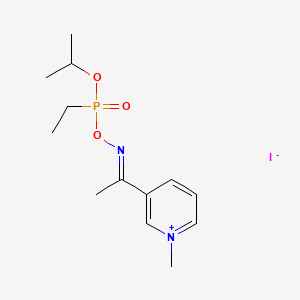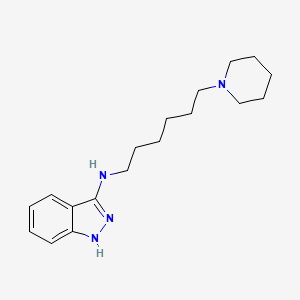
1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)- is a compound belonging to the indazole family, which is known for its diverse biological activities.
Preparation Methods
The synthesis of 1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)- typically involves the formation of the indazole core followed by the introduction of the piperidinylhexyl side chain. Common synthetic routes include:
Transition Metal Catalyzed Reactions: These reactions often use copper or silver catalysts to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These methods involve the reduction of azides or nitro compounds to form the indazole core.
Industrial Production Methods: Industrial synthesis may involve large-scale reactions using optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, often using reagents like halogens or alkylating agents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)- involves its interaction with specific molecular targets:
Comparison with Similar Compounds
1H-Indazol-3-amine, N-(6-(1-piperidinyl)hexyl)- can be compared with other indazole derivatives:
Properties
CAS No. |
82819-17-8 |
|---|---|
Molecular Formula |
C18H28N4 |
Molecular Weight |
300.4 g/mol |
IUPAC Name |
N-(6-piperidin-1-ylhexyl)-1H-indazol-3-amine |
InChI |
InChI=1S/C18H28N4/c1(2-7-13-22-14-8-3-9-15-22)6-12-19-18-16-10-4-5-11-17(16)20-21-18/h4-5,10-11H,1-3,6-9,12-15H2,(H2,19,20,21) |
InChI Key |
SEKMSVIJXDEZOB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)CCCCCCNC2=NNC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


